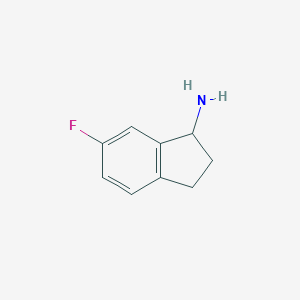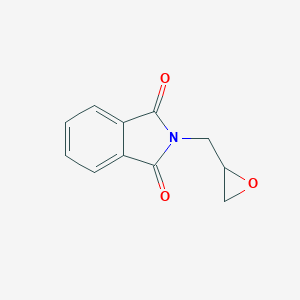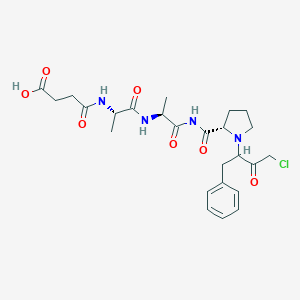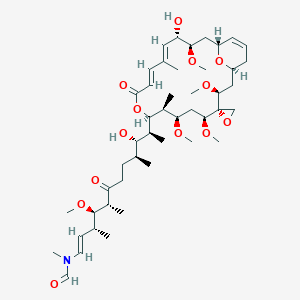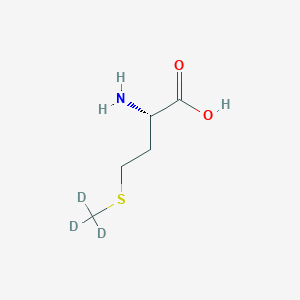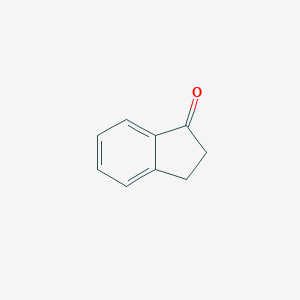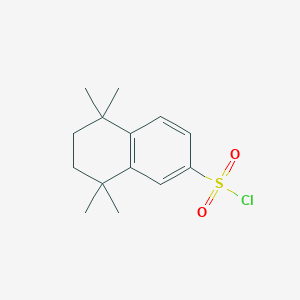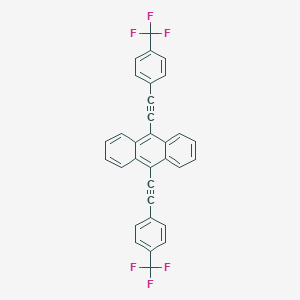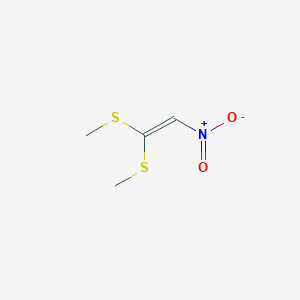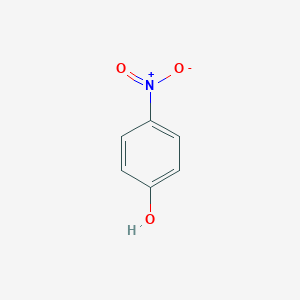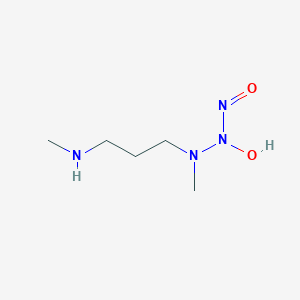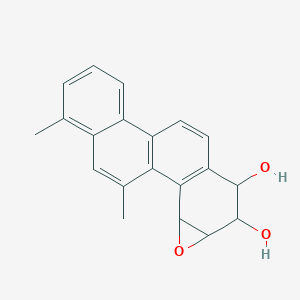
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as ellipticine, is a naturally occurring alkaloid that has been extensively studied for its potential therapeutic properties. It was first isolated from the plant Ochrosia elliptica in 1959 and has since been found in several other plant species. Ellipticine has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.
Mécanisme D'action
The mechanism of action of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is not fully understood, but it is believed to involve several pathways. Ellipticine has been shown to intercalate into DNA, disrupting the normal structure and function of the molecule. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Ellipticine has also been found to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Ellipticine has been shown to possess several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Ellipticine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to possess anti-inflammatory effects, reducing inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
Ellipticine possesses several advantages and limitations for lab experiments. Its potent anticancer properties make it a valuable tool for cancer research, but its low solubility and toxicity limit its use in certain experiments. Additionally, the high cost of synthesis and isolation may make it less accessible for some researchers.
Orientations Futures
There are several future directions for research on 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. One area of interest is the development of more efficient and cost-effective methods of synthesis and isolation. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene and its potential for the treatment of various diseases. Finally, the development of novel derivatives and analogs of 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may lead to the discovery of more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
Ellipticine can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and biotransformation. Chemical synthesis involves the use of various reagents and solvents to create the compound, while biotransformation uses microorganisms or enzymes to convert precursor molecules into 1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. The most common method of synthesis is through isolation from natural sources, as it provides a more environmentally friendly and cost-effective approach.
Applications De Recherche Scientifique
Ellipticine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Ellipticine has also been found to possess antiviral and antibacterial effects, making it a potential candidate for the treatment of viral and bacterial infections.
Propriétés
Numéro CAS |
139627-44-4 |
|---|---|
Nom du produit |
1,2-Dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
16,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-4-3-5-11-12-6-7-13-16(15(12)10(2)8-14(9)11)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3 |
Clé InChI |
WJNMOHJPMIXLHU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=C3C5C(O5)C(C4O)O)C |
SMILES canonique |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=C3C5C(O5)C(C4O)O)C |
Autres numéros CAS |
139627-44-4 |
Synonymes |
1,2-dihydroxy-5,7-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,7-diMeC-1,2-dihydroxy-3,4-epoxide 5,7-diMeCDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



